molecular formula C22H22F2N4O B2701013 N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide CAS No. 1251694-41-3

N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide

Cat. No. B2701013
CAS RN: 1251694-41-3
M. Wt: 396.442
InChI Key: UKSUWWNAYYCMKN-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound is also known as CFTR(inh)-172, and it has been found to have a significant impact on the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In

Scientific Research Applications

Anticonvulsant Activity

Research has explored the synthesis and anticonvulsant activity of new classes of 2-[(arylalky)amino]alkanamide derivatives. A notable study found that structurally novel classes of these compounds exhibit potent anticonvulsant properties and safety in preclinical tests, highlighting their potential as safer and more effective anticonvulsant agents (Pevarello et al., 1998).

Antimicrobial Activity

Derivatives of piperidine have been synthesized and evaluated for their antimicrobial efficacy against bacterial and fungal pathogens affecting tomato plants. These compounds, through structure-activity relationship studies, have shown significant potent antimicrobial activities, indicating their potential in agricultural applications to combat plant diseases (Vinaya et al., 2009).

Corrosion Inhibition

The adsorption and corrosion inhibition properties of piperidine derivatives on iron have been studied using quantum chemical calculations and molecular dynamics simulations. These studies aim to understand the molecular basis of corrosion inhibition and design more efficient inhibitors for industrial applications (Kaya et al., 2016).

Alzheimer’s Disease Treatment

New N-substituted derivatives of piperidinyl-oxadiazoles were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds have been screened for enzyme inhibition activity against acetylcholinesterase, suggesting their potential in developing new treatments for Alzheimer’s disease (Rehman et al., 2018).

Antitumor Agents

Various benzamide derivatives have been synthesized and evaluated as selective serotonin 4 receptor agonists with potential applications in gastrointestinal motility disorders. Some of these compounds have shown promise as novel prokinetic agents with the potential for reduced side effects compared to existing therapies (Sonda et al., 2004).

properties

IUPAC Name

[4-(3,5-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O/c1-13-6-7-18-20(27-17-10-15(23)9-16(24)11-17)19(12-25-21(18)26-13)22(29)28-8-4-3-5-14(28)2/h6-7,9-12,14H,3-5,8H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSUWWNAYYCMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)F)F)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

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